molecular formula C27H14O9 B027111 Triumbelletin CAS No. 131559-54-1

Triumbelletin

Cat. No.: B027111
CAS No.: 131559-54-1
M. Wt: 482.4 g/mol
InChI Key: GDHDMCIEKMVPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Florbetaben undergoes several chemical reactions, including:

    Radiofluorination: Introduction of the fluorine-18 isotope into the precursor compound.

    Deprotection: Removal of protecting groups to yield the final product.

Common Reagents and Conditions

    Radiofluorination: Potassium carbonate, kryptofix, dimethyl sulfoxide, elevated temperatures.

    Deprotection: Hydrochloric acid, elevated temperatures.

Major Products Formed

The primary product formed from these reactions is florbetaben, which is then purified and formulated for use as a PET tracer .

Scientific Research Applications

Florbetaben is primarily used in the field of nuclear medicine for imaging beta-amyloid plaques in the brain. Its applications include:

Properties

IUPAC Name

7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHDMCIEKMVPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Triumbelletin's discovery in Thymelaea tartonraira leaves?

A1: The research paper "New Specific α‐Glucosidase Inhibitor Flavonoid from Thymelaea tartonraira Leaves: Structure Elucidation, Biological and Molecular Docking Studies" [] highlights the isolation of this compound from Thymelaea tartonraira leaves for the first time. This discovery contributes to the understanding of the phytochemical profile of this plant, potentially opening avenues for further investigation into this compound's bioactivity and its role in the plant itself.

Q2: Are there analytical methods available to identify and quantify this compound in plant materials?

A3: Yes. The research "Ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry coupled with hierarchical cluster analysis to evaluate Wikstroemia indica (L.) C. A. Mey. from different geographical regions" [] describes a validated method utilizing ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to simultaneously quantify seven constituents in Wikstroemia indica, including this compound. This method showcases the ability to accurately and precisely measure this compound levels in plant samples, enabling further research on its distribution, abundance, and potential applications.

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